2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Beschreibung
The compound 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a phenylsulfonylmethyl group at position 3. The acetamide moiety is linked to the oxadiazole ring via its nitrogen atom and bears a 4-fluorophenyl group at the α-carbon. The phenylsulfonyl group may enhance binding to hydrophobic enzyme pockets, while the fluorophenyl moiety could improve metabolic stability and membrane permeability .
Eigenschaften
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)10-15(22)19-17-21-20-16(25-17)11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQRSYORLQRNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound generally involves the reaction of various intermediates that incorporate the oxadiazole moiety. The typical synthetic route includes:
- Formation of the Oxadiazole Ring : The initial step often involves the condensation of phenylsulfonylmethyl derivatives with acetamides.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using column chromatography to yield a white solid.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In a study evaluating various derivatives against a panel of fungi and bacteria, the target compound demonstrated:
- Fungicidal Activity : It showed an inhibition rate against Sclerotinia sclerotiorum ranging from 75% to 86%, outperforming standard fungicides like quinoxyfen with an EC50 value of 6.67 mg/L for one derivative .
- Bacterial Inhibition : The compound has also been tested against several bacterial strains, with promising results indicating moderate to high inhibition rates.
Enzyme Inhibition Studies
The compound's biological profile was further assessed through enzyme inhibition studies:
- α-Glucosidase Inhibition : Several derivatives exhibited variable inhibition potentials, with some demonstrating IC50 values comparable to acarbose, a standard drug for managing diabetes .
- Butyryl Cholinesterase (BChE) Inhibition : A subset of synthesized compounds showed significant BChE inhibitory activity, with one derivative reaching an IC50 of 12.15 μM, indicating potential for treating neurodegenerative disorders .
Case Study 1: Hepatitis B Virus Inhibition
In vitro studies using a human hepatoma cell line (HepG2) demonstrated that the derivative could inhibit hepatitis B virus (HBV) replication by up to 80% at a concentration of 10 µM. This suggests a promising avenue for antiviral therapies targeting HBV .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups at specific positions enhanced inhibitory effects against fungal pathogens and enzymes .
Data Tables
Here are summarized findings from various studies on the biological activity of the compound:
| Biological Activity | Tested Concentration (µM) | Inhibition Rate (%) | EC50/IC50 (mg/L or µM) |
|---|---|---|---|
| Sclerotinia sclerotiorum | Not specified | 75 - 86 | 6.67 |
| α-Glucosidase | Not specified | Variable | Comparable to acarbose |
| Butyryl Cholinesterase | Not specified | Variable | 12.15 |
| HBV Replication | 10 | 80 | - |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazole have shown promising antifungal activities against various pathogens. In a comparative study, compounds with similar structures exhibited effective inhibition against fungi such as Fusarium oxysporum, suggesting that the oxadiazole ring may serve as a pharmacophore for antifungal agents .
Anticancer Potential
Research has indicated that oxadiazole derivatives can also exhibit anticancer properties. A study focused on synthesizing various oxadiazole compounds demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .
Anti-inflammatory Properties
Compounds like 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their anti-inflammatory effects. The incorporation of sulfonamide groups has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
Computational Studies
Density Functional Theory (DFT) calculations have been employed to analyze the electronic structure and stability of 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide. These studies provide insights into the frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and interaction with biological targets .
Molecular Docking Studies
Molecular docking studies suggest that the compound can effectively bind to specific biological targets, enhancing its potential as a therapeutic agent. The binding affinity and interaction patterns with target proteins are crucial for predicting biological activity .
Case Study 1: Antifungal Activity Evaluation
In a recent experimental setup, various oxadiazole derivatives were tested for their antifungal efficacy against Fusarium oxysporum. The results indicated that compounds with similar structural features to 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide exhibited significant antifungal activity at low concentrations, outperforming traditional antifungal agents like hymexazol .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another study investigated the cytotoxic effects of this compound on several cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,3,4-oxadiazole derivatives, focusing on structural modifications, pharmacological activities, and physicochemical properties.
Structural and Pharmacological Comparisons
Key Observations
Substituent-Driven Activity :
- The phenylsulfonylmethyl group in the target compound is unique among the compared derivatives. This substituent may confer enhanced affinity for sulfhydryl-containing enzyme active sites, such as MMPs or COX-2, as seen in compounds with sulfonyl or thioether groups .
- Fluorophenyl moieties (common in the target compound and ) are associated with improved pharmacokinetics due to increased lipophilicity and resistance to oxidative metabolism.
Anticancer Activity: Compound 8 (benzodioxol-naphthyloxy derivative) demonstrated cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, with MMP-9 inhibition as a proposed mechanism . The target compound’s phenylsulfonyl group may similarly target MMPs but requires experimental validation. Thiadiazole analogs (e.g., 7d in ) showed IC₅₀ values as low as 1.8 µM against Caco-2 cells, suggesting that sulfonyl or thioether groups in oxadiazoles could enhance anticancer potency.
Enzyme Inhibition :
- The COX-2 inhibitory activity of the triazole-containing analog highlights the role of fluorophenyl groups in cyclooxygenase binding. The target compound’s phenylsulfonyl group may similarly stabilize enzyme interactions through hydrophobic or π-stacking effects.
Antimicrobial Potential: Benzofuran-oxadiazole hybrids (e.g., 2a in ) exhibited antimicrobial activity via Laccase catalysis, suggesting that electron-withdrawing substituents (e.g., sulfonyl) could broaden the target compound’s applicability.
Q & A
Q. How should researchers validate the compound’s therapeutic potential while minimizing off-target effects?
- Methodological Answer :
- Selectivity panels : Screen against related enzymes/receptors (e.g., COX-1 vs. COX-2) .
- Toxicogenomics : Assess gene expression changes in liver/kidney tissues post-administration .
- In vivo PK/PD modeling : Corrogate plasma concentration with efficacy markers (e.g., TNF-α reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
